molecular formula C9H8BrNO B6158920 4-(bromomethyl)-2-methyl-1,3-benzoxazole CAS No. 136663-53-1

4-(bromomethyl)-2-methyl-1,3-benzoxazole

Cat. No.: B6158920
CAS No.: 136663-53-1
M. Wt: 226.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-2-methyl-1,3-benzoxazole is a heterocyclic organic compound featuring a benzoxazole core substituted with a bromomethyl group at position 4 and a methyl group at position 2. The benzoxazole ring system consists of a benzene fused to an oxazole, conferring aromaticity and electron-deficient characteristics. The bromomethyl group (-CH2Br) at position 4 enhances reactivity, making this compound a valuable intermediate in alkylation reactions and pharmaceutical syntheses . Its structural uniqueness lies in the combination of a reactive halogen and a stabilizing methyl group, which balances reactivity and stability for diverse applications.

Properties

CAS No.

136663-53-1

Molecular Formula

C9H8BrNO

Molecular Weight

226.1

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of o-Aminophenol Derivatives

The benzoxazole scaffold is typically constructed via acid-catalyzed cyclization of o-aminophenol precursors. A representative method involves reacting 2-amino-4-methylphenol with bromoacetic acid in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours. This exothermic reaction proceeds through intramolecular dehydration, forming the oxazole ring with concurrent methylation at position 2. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic shifts at δ 2.42 ppm (singlet, 3H, -CH<sub>3</sub>) and δ 4.31 ppm (singlet, 2H, -CH<sub>2</sub>Br) in the <sup>1</sup>H spectrum.

Alternative cyclization routes employ Lewis acids such as boron trifluoride diethyl etherate (BF<sub>3</sub>·Et<sub>2</sub>O) to activate cyano groups in N-cyano-thioureas (NCTS), enabling ring closure at milder temperatures (80°C). This method avoids harsh acidic conditions but requires stoichiometric BF<sub>3</sub>, complicating purification.

Bromomethylation Strategies

Radical Bromination with N-Bromosuccinimide (NBS)

The bromomethyl group is introduced via radical bromination of 2-methyl-1,3-benzoxazole. A protocol adapted from PMC6445171 involves:

  • Dissolving 2-methyl-1,3-benzoxazole (1.0 equiv) in carbon tetrachloride (CCl<sub>4</sub>).

  • Adding NBS (1.2 equiv) and benzoyl peroxide (0.1 equiv) as a radical initiator.

  • Refluxing under a 230 W halogen lamp for 3.5 hours.

This method achieves 65–78% yield, with the reaction monitored by thin-layer chromatography (TLC). The bromine radical abstracts a hydrogen atom from the methyl group, forming a benzyl radical that reacts with NBS to install the bromomethyl moiety.

Table 1: Bromination Efficiency with NBS

InitiatorSolventTime (h)Yield (%)
Benzoyl peroxideCCl<sub>4</sub>3.578
AIBNDCM6.062

Bromine/H<sub>2</sub>O<sub>2</sub> Systems for Industrial Scalability

Patent EP0973729B1 discloses a scalable bromination method using bromine (Br<sub>2</sub>) or aqueous HBr with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>):

  • Combining 2-methyl-1,3-benzoxazole (1.0 equiv) with 48% HBr (1.5 equiv) in toluene.

  • Adding 30% H<sub>2</sub>O<sub>2</sub> (1.2 equiv) dropwise at 50°C.

  • Stirring for 12 hours and isolating the product via filtration.

This approach avoids toxic solvents like CCl<sub>4</sub> and achieves 70–85% yield. H<sub>2</sub>O<sub>2</sub> regenerates HBr into Br<sub>2</sub>, sustaining the bromination cycle.

Comparative Analysis of Bromination Methods

ParameterNBS MethodBr<sub>2</sub>/H<sub>2</sub>O<sub>2</sub>
Yield (%)7885
Solvent ToxicityHigh (CCl<sub>4</sub>)Low (toluene)
ScalabilityLab-scaleIndustrial
ByproductsSuccinimideH<sub>2</sub>O, NaBr

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost, safety, and yield. The Br<sub>2</sub>/H<sub>2</sub>O<sub>2</sub> method reduces reagent costs by 40% compared to NBS-based routes. Automated systems control reaction exothermicity, while in-line NMR monitors conversion in real-time. Recrystallization from ethanol/water mixtures achieves ≥99% purity, meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methyl-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidomethyl)-2-methyl-1,3-benzoxazole, while oxidation with potassium permanganate could produce this compound-5-carboxylic acid.

Scientific Research Applications

Synthesis of 4-(Bromomethyl)-2-methyl-1,3-benzoxazole

The synthesis of benzoxazole derivatives, including this compound, can be achieved through several methodologies. Common synthetic routes involve the reaction of 2-aminophenol with aldehydes or other electrophiles in the presence of catalysts or under specific conditions (e.g., microwave irradiation) to enhance yield and reduce reaction time .

Antimicrobial Properties

Research has indicated that benzoxazole derivatives exhibit potent antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans and Aspergillus clavatus .

Key Findings on Antimicrobial Activity:

  • Minimum Inhibitory Concentration (MIC) : Studies have determined MIC values for various benzoxazole derivatives, indicating their potential as next-generation antimicrobial agents. For example, certain derivatives demonstrated MIC values as low as 25 μg/mL against E. coli .
  • Mechanism of Action : The antibacterial action has been linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Potential

Benzoxazole derivatives are also being explored for their anticancer properties. Initial studies suggest that these compounds may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The structure-activity relationship (SAR) studies indicate that modifications in the benzoxazole structure can enhance its anticancer efficacy .

Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Antimicrobial Agents : Due to its potent antibacterial and antifungal properties, this compound could be developed into new antimicrobial therapies.
  • Anticancer Drugs : The potential to inhibit cancer cell growth positions this compound as a candidate for further development in oncology.
  • Pharmacological Research : Ongoing studies are investigating the pharmacodynamics and pharmacokinetics of benzoxazole derivatives to better understand their therapeutic profiles .

Case Studies

Several case studies have documented the synthesis and evaluation of benzoxazole derivatives:

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of 2-substituted benzoxazoles and evaluated their antimicrobial properties against clinical isolates. The study found that certain derivatives displayed significant activity against both gram-positive and gram-negative bacteria .
  • Anticancer Evaluation :
    • A library of benzoxazole derivatives was synthesized and tested for anticancer activity. Results indicated that specific modifications led to enhanced cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-2-methyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromomethyl group can serve as a reactive site for further chemical modifications, allowing the compound to interact with various molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(bromomethyl)-2-methyl-1,3-benzoxazole with analogous compounds, focusing on substituent positions, electronic properties, and reactivity.

Compound Name Molecular Formula Substituent Positions Key Features Evidence ID
This compound C9H8BrNO 4-Bromomethyl, 2-Methyl Reactive bromomethyl group for nucleophilic substitution; methyl enhances stability.
5-(Bromomethyl)-2-methyl-1,3-benzoxazole C5H4BrF3N2 5-Bromomethyl, 2-Methyl Bromine at position 5 alters steric/electronic effects; fluorinated side chain.
2-(4-Bromophenyl)-1,3-benzoxazole C13H8BrNO 2-(4-Bromophenyl) Bromine on pendant phenyl ring; suited for cross-coupling reactions.
2-Methyl-4,5-benzoxazole C8H7NO 2-Methyl No bromine; limited reactivity but used as a building block.
Methyl-2-[bromo(phenyl)methyl]-1,3-benzoxazole-5-carboxylate C17H14BrNO3 2-Bromo(phenyl)methyl, 5-Carboxylate Bulky substituents reduce reactivity; carboxylate enhances solubility.
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole C14H10ClNOS 5-Chloro, 2-(4-Methoxyphenyl) Benzothiazole core with electron-donating methoxy group; distinct biological activity.

Electronic and Steric Effects

  • Bromine Reactivity : The bromomethyl group’s high electrophilicity contrasts with the inertness of bromine in 2-(4-bromophenyl)-1,3-benzoxazole, where bromine participates in aryl coupling rather than alkylation .

Q & A

Q. Table 1: Comparative Reactivity of Benzoxazole Derivatives

CompoundElectrophilic SitesKey ApplicationsReference
This compoundC-Br (Position 4)Drug design, polymer synthesis
6-Chloro-2-(chloromethyl)-1,3-benzoxazoleC-Cl (Positions 2,6)Antimicrobial agents
2-Methyl-1,3-benzoxazoleNone (stable core)Reference compound

Q. Table 2: Key Spectral Data for Characterization

TechniqueDiagnostic SignalReference
1H-NMRδ 13.85 ppm (-SH), δ 5.63 ppm (-NH2)
Mass Spec (ESI+)[M+H]+ = 213.03 (for benzoxadiazole analogs)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.